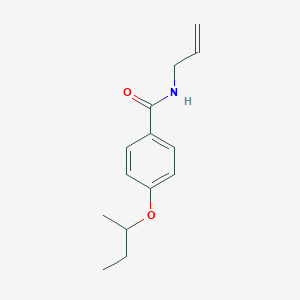![molecular formula C18H20N2O3 B268341 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of non-selective nicotinic acetylcholine receptor antagonists. It has been widely used in scientific research for its unique mechanism of action and physiological effects.
Mecanismo De Acción
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide acts as a non-selective antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the central and peripheral nervous systems. By blocking the action of acetylcholine at these receptors, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide reduces the excitatory effects of nicotine on the nervous system, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing the rewarding effects of nicotine, decreasing the release of dopamine in the brain, and reducing the symptoms of depression and anxiety. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in lab experiments is its unique mechanism of action as a non-selective nicotinic receptor antagonist. This allows researchers to selectively target the effects of nicotine on the nervous system, without affecting other neurotransmitter systems. However, one limitation of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is its potential toxicity and side effects, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, including investigating its potential therapeutic applications for cognitive impairment, depression, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects on the nervous system, as well as to develop more selective and less toxic nicotinic receptor antagonists. Finally, the potential use of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in combination with other drugs or therapies should be explored, to determine whether it can enhance their therapeutic efficacy.
Métodos De Síntesis
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-methoxyethyl)-4-aminobenzamide. The resulting product is then treated with acetic anhydride to obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been widely used in scientific research as a non-selective nicotinic acetylcholine receptor antagonist. It has been used to study the role of nicotinic receptors in various physiological and pathological conditions, such as addiction, depression, and cognitive impairment. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been used to study the effects of nicotine on the brain and behavior, as well as to investigate the potential therapeutic applications of nicotinic receptor antagonists.
Propiedades
Nombre del producto |
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[4-(2-methoxyethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-3-5-15(12-13)18(22)20-16-8-6-14(7-9-16)17(21)19-10-11-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
LQRNEBUIJPYIAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)



![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)